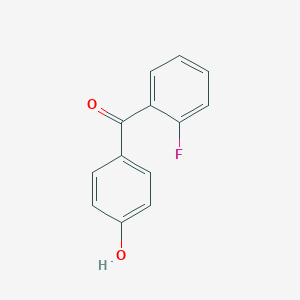

2-Fluoro-4'-hydroxybenzophenone

Übersicht

Beschreibung

2-Fluoro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9FO2 It is a derivative of benzophenone, where a fluorine atom is substituted at the 2-position and a hydroxyl group at the 4’-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-hydroxybenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 2-fluorobenzoyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Fluorobenzoyl chloride+PhenolAlCl32-Fluoro-4’-hydroxybenzophenone

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-4’-hydroxybenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4’-hydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-fluoro-4’-hydroxybenzoic acid.

Reduction: Formation of 2-fluoro-4’-hydroxybenzyl alcohol.

Substitution: Formation of 2-substituted-4’-hydroxybenzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

2-Fluoro-4'-hydroxybenzophenone is primarily recognized for its role as a UV filter and photoinitiator in coatings and sunscreens. Its ability to absorb UV radiation protects underlying materials from degradation.

Table 1: Photochemical Properties and Applications

| Property | Description |

|---|---|

| UV Absorption Range | Effective in absorbing UVB and UVA rays |

| Application Areas | Sunscreens, plastics, coatings |

| Role | Prevents photodegradation of materials |

Nonlinear Optical Applications

Research has indicated that this compound exhibits significant nonlinear optical properties. This makes it valuable for applications in:

- Optical devices : Used in the development of frequency converters and optical switches.

- Telecommunications : Enhances signal processing capabilities through nonlinear interactions.

Case Study: Nonlinear Optical Properties

A theoretical investigation highlighted the compound's large hyperpolarizability, suggesting its potential use in advanced optical materials that require high efficiency and low loss .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various drugs. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Table 2: Pharmaceutical Synthesis Applications

| Application Area | Description |

|---|---|

| Drug Development | Intermediate in synthesizing active compounds |

| Biological Activity | Potential enhancement through structural modifications |

Environmental Safety and Risk Assessment

Given its applications in consumer products, assessing the migration of this compound from packaging into food products is critical. Research indicates that while some compounds can migrate, the risk associated with this specific compound is deemed negligible .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4’-hydroxybenzophenone involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with biological molecules or other chemical entities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxybenzophenone: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.

2-Fluorobenzophenone: Lacks the hydroxyl group, affecting its hydrogen bonding capability.

4-Fluorobenzophenone: Fluorine substitution at a different position, leading to variations in reactivity and applications.

Uniqueness

2-Fluoro-4’-hydroxybenzophenone is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in its analogs.

Biologische Aktivität

2-Fluoro-4'-hydroxybenzophenone, a compound with the chemical formula C13H9FO2, is a derivative of benzophenone that exhibits various biological activities. This article aims to explore its biological properties, including antioxidant, anti-inflammatory, and potential therapeutic effects, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound belongs to the benzophenone class of compounds characterized by a diphenylmethane structure with hydroxyl and fluorine substituents. The presence of the hydroxyl group contributes to its reactivity and potential biological activity, while the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets.

Biological Activities

1. Antioxidant Activity

Several studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Research Findings : A study demonstrated that derivatives of hydroxybenzophenone exhibit significant antioxidant activity, with this compound showing promising results in scavenging free radicals and reducing oxidative damage in cellular models .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Inflammation is a critical factor in many chronic diseases.

- Case Study : A recent evaluation of related compounds indicated that certain benzophenone derivatives possess anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may similarly modulate inflammatory responses.

3. Antimicrobial Activity

Emerging research has explored the antimicrobial potential of fluoro-substituted benzophenones.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX and cytokines | |

| Antimicrobial | Enhanced activity against bacterial strains |

The mechanisms underlying the biological activities of this compound involve:

- Antioxidant Mechanism : The compound likely acts by donating hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : It may inhibit pathways involving nuclear factor kappa B (NF-kB) activation, leading to reduced expression of inflammatory mediators.

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFDJJWFCDGBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382522 | |

| Record name | 2-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101969-75-9 | |

| Record name | 2-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.